

Technical Guide: Certificate of Analysis for Promethazine-d4 Reference Standard

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for a **Promethazine-d4** reference standard. This document is crucial for ensuring the quality, identity, and purity of the reference material used in analytical and research settings.

Product Information

A Certificate of Analysis for **Promethazine-d4** would begin with fundamental product information.



Parameter	Specification	
Product Name	Promethazine-d4 HCl	
Catalogue Number	Varies by supplier	
Chemical Name	N,N-dimethyl-1-(10H-phenothiazin-10-yl-1,3,7,9-d4)propan-2-amine hydrochloride	
Molecular Formula	C ₁₇ H ₁₇ D ₄ ClN ₂ S	
Molecular Weight	324.90 g/mol	
CAS Number	1173018-74-0	
Lot Number	Varies by batch	
Storage Condition	-20°C, protected from light	
Appearance	White to off-white solid	

Quantitative Analysis Summary

The following tables summarize the quantitative data typically found on a CoA for **Promethazine-d4**, ensuring its suitability as a reference standard.

Table 2.1: Identity and Structure

Test	Method	Result
¹ H-NMR Spectroscopy	400 MHz, in CDCl₃	Conforms to structure
Mass Spectrometry	ESI-MS	Conforms to structure
Isotopic Purity	Mass Spectrometry	≥ 98 atom % D

Table 2.2: Purity and Impurities



Test	Method	Result
Chromatographic Purity	HPLC-UV (254 nm)	≥ 99.5%
Residual Solvents	GC-HS-FID	Meets USP <467> limits
Water Content	Karl Fischer Titration	≤ 0.5%

Table 2.3: Assav

Test	Method	Result
Assay (as is)	Mass Balance	99.7%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Identity and Structure Determination

3.1.1 ¹H-NMR Spectroscopy

- Instrument: 400 MHz NMR Spectrometer.
- Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as Chloroform-d (CDCl₃).
- Data Acquisition: A standard proton NMR experiment is performed.
- Analysis: The resulting spectrum is compared to the known spectrum of Promethazine to confirm the chemical structure. The absence of signals at specific aromatic positions confirms the deuterium labeling.

3.1.2 Mass Spectrometry (MS)

- Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS).
- Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer.



- Data Acquisition: The mass spectrum is acquired in positive ion mode.
- Analysis: The observed molecular ion peak is compared to the calculated molecular weight of Promethazine-d4 to confirm its identity.

3.1.3 Isotopic Purity

- Instrument: High-Resolution Mass Spectrometer (HRMS).
- Analysis: The relative intensities of the ion peaks corresponding to the deuterated and nondeuterated species are measured to determine the isotopic purity.

Purity and Impurity Analysis

3.2.1 Chromatographic Purity by HPLC

- Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Column: A suitable reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 μm).
- Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[1]
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at 254 nm.[1]
- Sample Preparation: A known concentration of the Promethazine-d4 reference standard is prepared in the mobile phase.
- Analysis: The chromatogram is analyzed to determine the area percentage of the main peak relative to any impurity peaks.

3.2.2 Residual Solvents by GC-HS

 Instrument: Gas Chromatography (GC) system with a Flame Ionization Detector (FID) and a headspace autosampler.



- Column: A column suitable for residual solvent analysis, such as a DB-624.
- Oven Program: A temperature gradient program is used to separate the solvents. For example, starting at 40°C and ramping up to 240°C.
- · Carrier Gas: Nitrogen or Helium.
- Sample Preparation: The sample is dissolved in a high-boiling point solvent like dimethyl sulfoxide (DMSO).
- Analysis: The peak areas of any detected solvents are compared to the peak areas of a known standard to quantify their amounts, ensuring they are below the limits specified in USP <467>.
- 3.2.3 Water Content by Karl Fischer Titration
- Instrument: Karl Fischer Titrator.
- Reagent: Karl Fischer reagent.
- Sample Preparation: A known weight of the **Promethazine-d4** reference standard is added to the titration vessel containing a suitable solvent like methanol.
- Analysis: The sample is titrated with the Karl Fischer reagent until the endpoint is reached.
 The amount of water is calculated based on the volume of titrant used.

Assay Determination

3.3.1 Assay by Mass Balance

The assay value is calculated using the following formula:

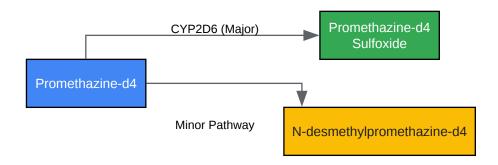
Assay = (100% - % Water - % Residual Solvents) x (% Chromatographic Purity / 100)

This method provides an accurate determination of the purity of the reference standard by accounting for all major impurities.

Visualizations



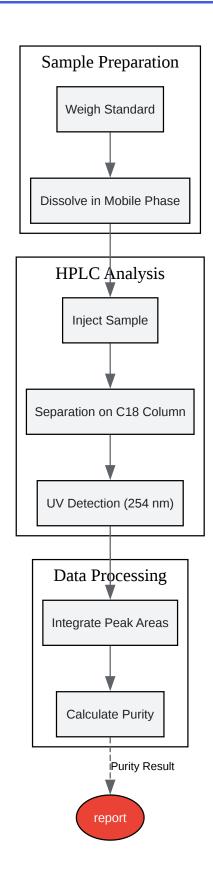
The following diagrams illustrate key processes related to **Promethazine-d4**.



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Promethazine-d4 Metabolic Pathway

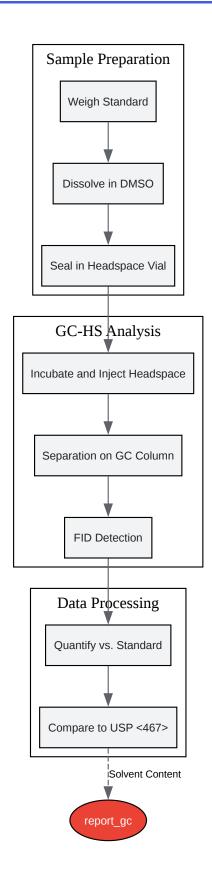




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HPLC Purity Analysis Workflow





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Residual Solvent Analysis Workflow



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References

- 1. globalscientificjournal.com [globalscientificjournal.com]
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